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Cat. No.: B1680840

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-649868 is a potent and selective dual orexin receptor antagonist (DORA) that was under
development by GlaxoSmithKline for the treatment of insomnia. Orexin-A and orexin-B are
neuropeptides that play a crucial role in the regulation of wakefulness and arousal by activating
the orexin 1 (OX1) and orexin 2 (OX2) receptors. By antagonizing both of these receptors, SB-
649868 effectively blocks the wake-promoting signals of the orexin system, thereby facilitating
the initiation and maintenance of sleep. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, pharmacology, and mechanism
of action of SB-649868, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

SB-649868 is a synthetic, small-molecule compound with the IUPAC name N-[(2S)-1-[5-(4-
fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonylpiperidin-2-yljmethyl-1-benzofuran-4-
carboxamide.[1] Its chemical and physical data are summarized in the table below.[1]
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Property Value Reference
Chemical Formula C26H24FN303S [1]
Molar Mass 477.55 g/mol [1]

N-[(2S)-1-[5-(4-fluorophenyl)-2-
methyl-1,3-thiazol-4-

IUPAC Name ylJcarbonylpiperidin-2- [1]
yl]methyl-1-benzofuran-4-

carboxamide

CC1=NC(=C(S1)C2=CC=C(C=
C2)F)C(=0)N3CCCC[C@H]3C

SMILES [1]
NC(=0)C4=C5C=COC5=CC=
C4
Appearance Solid powder [2]
Solubility Soluble in DMSO [2]

Dry, dark, and at O - 4°C for
Storage short term or -20°C for long [2]
term

Note: Specific quantitative data for aqueous solubility, melting point, and pKa of SB-649868 are
not readily available in publicly accessible sources.

Pharmacological Properties

SB-649868 is a potent dual antagonist of both OX1 and OX2 receptors. Its pharmacological
profile has been characterized through various in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro activity of SB-649868 has been determined using receptor binding and functional
assays.
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Parameter OX1 Receptor OX2 Receptor Reference
pKi (Binding Affinity) 9.4 9.5 [31[4]
pKi ([3H]ACT-078573

_ 9.27 8.91 [3]
displacement)
pKb (Functional

_ 9.67 + 0.03 9.64 + 0.07 [3]
Antagonism)
Pharmacokinetics

Pharmacokinetic studies in humans have provided insights into the absorption, distribution,
metabolism, and excretion of SB-649868.

Parameter Value Reference

Half-life (t1/2) 3-6 hours [51[6]

Extensively metabolized,
Metabolism primarily via oxidation of the

benzofuran ring.

Excretion Primarily via feces.

o Dose-dependent inhibition of
CYP Inhibition [5]
CYP3A4.

Mechanism of Action: Orexin Signaling Pathway

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors (GPCRSs) that are
primarily coupled to the Gq protein. Activation of these receptors by orexin-A or orexin-B
initiates a signaling cascade that leads to neuronal excitation and the promotion of
wakefulness. SB-649868 exerts its sleep-promoting effects by competitively blocking the
binding of orexins to both OX1R and OX2R, thereby inhibiting this signaling pathway.

The binding of orexins to their receptors stimulates phospholipase C (PLC), which then
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG
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activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of
downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway, including
extracellular signal-regulated kinases 1 and 2 (ERK1/2), contributing to increased neuronal
excitability. There is also evidence for the coupling of orexin receptors to Gi and Gs proteins,
which can modulate cyclic AMP (cCAMP) levels.
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Orexin Signaling Pathway and Antagonism by SB-649868
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Radioligand Binding Assay Workflow

Prepare cell membranes
expressing OX1 or OX2 receptors

'

Incubate membranes with a fixed
concentration of radioligand (e.g., [3H]-EMPA)
and varying concentrations of SB-649868

'

(Separate bound from free radioligana

via rapid filtration

:

Guantify radioactivity of bound IigancD

using liquid scintillation counting

Analyze data to determine IC50
and calculate Ki value
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Inositol Phosphate Accumulation Assay Workflow

?

Seed cells expressing OX1 or OX2
receptors into 96-well plates

:

Pre-incubate cells with varying
concentrations of SB-649868

:

Stimulate cells with a fixed
concentration of orexin-A

'

Lyse cells and measure
inositol phosphate accumulation
(e.g., using a FRET-based assay Kkit)

Analyze data to determine the
IC50 and calculate the pKb value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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